6-(Dimethylamino)hexan-2-one
Description
Overview of Aliphatic Amino Ketones in Organic Synthesis and Interdisciplinary Chemistry
Aliphatic amino ketones are organic compounds that feature both an amino group and a ketone functional group attached to a non-aromatic carbon framework. wikipedia.org This dual functionality makes them highly valuable intermediates in organic synthesis. wikipedia.org They serve as precursors for a wide array of more complex molecules, including various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds. colab.ws The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for a diverse range of chemical transformations.
The utility of amino ketones extends beyond traditional organic synthesis into various interdisciplinary fields. For instance, they are crucial in medicinal chemistry, where the amino ketone motif is found in numerous pharmaceutical agents. researchgate.netresearchgate.net Their ability to interact with biological targets makes them important for the development of new therapeutic agents. nih.gov
Structural Characteristics and Chemical Modularity of 6-(Dimethylamino)hexan-2-one
This compound is a specific aliphatic amino ketone with the chemical formula C8H17NO. chemsynthesis.com Its structure consists of a six-carbon hexane (B92381) chain with a ketone group at the second carbon position and a dimethylamino group at the sixth position. uni.lu
Key Structural Features:
Ketone Group: The carbonyl group (C=O) at the 2-position is an electrophilic site, making it susceptible to nucleophilic attack. This allows for a variety of reactions, such as reductions to form the corresponding alcohol, 6-(dimethylamino)hexan-2-ol, or reactions with Grignard reagents to introduce new carbon-carbon bonds. sigmaaldrich.com
Tertiary Amino Group: The dimethylamino group [-N(CH3)2] at the 6-position is a nucleophilic and basic site. wikipedia.org This tertiary amine can participate in acid-base reactions and can be quaternized to form ammonium (B1175870) salts.
The presence of these two distinct functional groups, separated by a flexible alkyl chain, imparts significant chemical modularity to the molecule. This means that each functional group can be reacted selectively under different conditions, allowing for the stepwise construction of more complex molecules. This modularity is a key reason for the interest in compounds like this compound in synthetic chemistry. rsc.orgnih.govnih.gov
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| SMILES | CC(=O)CCCCN(C)C |
| InChIKey | QEWONZQIQAAOGH-UHFFFAOYSA-N |
| CAS Number | 4305-31-1 |
| Data sourced from uni.luchemicalbook.combiosynth.comchemscene.com |
Current Research Landscape and Emerging Areas of Investigation for Amino Ketones
The research landscape for amino ketones is dynamic and continually expanding. Current investigations are focused on developing novel and more efficient synthetic methods for their preparation, particularly enantioselective syntheses to produce chiral amino ketones. rsc.orgacs.org Chiral α-amino ketones, for example, are highly sought-after as building blocks for pharmaceuticals and other bioactive molecules. rsc.orgresearchgate.net
Recent advances include the use of transition-metal catalysis, such as nickel-catalyzed reactions, to achieve highly selective and modular syntheses of complex α-amino ketones. rsc.orgnih.govnih.gov These methods offer access to a wide range of structurally diverse products from simple starting materials. rsc.org Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of amino ketones. researchgate.net
Emerging areas of investigation include:
Development of Greener Synthetic Routes: There is a growing emphasis on creating more environmentally friendly methods for synthesizing amino ketones, reducing the use of harsh reagents and minimizing waste. rsc.org
Applications in Materials Science: The functional groups in amino ketones can be exploited for the development of new polymers and materials with specific properties.
Probing Biological Pathways: Amino ketones are used as chemical probes to study biological processes and enzyme mechanisms. For instance, derivatives of this compound have been synthesized to study enzyme inhibition. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-(dimethylamino)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-5-7-9(2)3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWONZQIQAAOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902742 | |
| Record name | NoName_3294 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4305-31-1 | |
| Record name | 6-(dimethylamino)hexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Dimethylamino Hexan 2 One and Analogous Amino Ketones
Direct Synthetic Routes to 6-(Dimethylamino)hexan-2-one
While specific literature detailing the direct synthesis of this compound is not extensively documented, plausible and efficient pathways can be inferred from established synthetic protocols for analogous amino ketones.
Identified Reaction Pathways
The most probable direct synthetic routes would involve the formation of the tertiary amine via the reaction of a precursor ketone. One such pathway is the direct reductive amination of a diketone precursor, such as hexane-2,6-dione, with dimethylamine (B145610). Another potential route involves the conjugate addition of dimethylamine to a suitable α,β-unsaturated ketone.
A patented method for a structurally similar compound, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, utilizes a copper hydride triphenylphosphine (B44618) complex to catalyze an addition reaction between 5-methyl-3-hexene-2-ketone and a siloxane, followed by reaction with an Eschenmoser's salt analogue to introduce the dimethylaminomethyl group. google.com This highlights the use of modern catalytic systems in constructing such molecules.
Catalyst Systems and Reaction Parameter Optimization
The optimization of catalyst systems and reaction parameters is crucial for maximizing yield and purity. For analogous amino ketone and amino alcohol syntheses, specific conditions have been found to be effective. For instance, in the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, a copper hydride triphenylphosphine complex is employed in a toluene (B28343) solvent, with reaction conditions varying from 50°C to 110°C for 1 to 7 hours, achieving yields of 64-67%. google.com
For related compounds like 6-(dimethylamino)hexan-1-ol, industrial processes often rely on the inherent reducing capacity of formic acid, while laboratory-scale syntheses may use palladium on carbon (Pd/C) to improve reduction efficiency. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) are known to enhance nucleophilicity and can improve yields compared to solvents like tetrahydrofuran (B95107) (THF).
Table 1: Catalyst Systems and Reaction Parameters for Analogous Amino Compound Synthesis
| Target Compound | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-[(dimethylamino)methyl]-5-methyl-2-hexanone | Copper Hydride Triphenylphosphine Complex (0.5-5 mol%) | Toluene | 50-110°C | 1-7 h | 64-67% | google.com |
| 6-(dimethylamino)hexan-1-ol | Palladium on Carbon (Pd/C) | Not specified | 140°C | 8 h | 95% | |
| 6-(dimethylamino)hexan-1-ol (via Nucleophilic Substitution) | None | DMF | 40-60°C | Not specified | ~70% |
Indirect Synthetic Approaches via Precursors and Functional Group Interconversions
Indirect methods provide versatile alternatives for synthesizing this compound. These routes typically involve creating a precursor molecule and then converting existing functional groups into the desired ketone and dimethylamino moieties.
Reductive Amination Strategies for Amino Ketone Formation
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. d-nb.info This two-step process first involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. d-nb.info To synthesize this compound, this could be achieved by reacting 6-aminohexan-2-one (B13506872) with formaldehyde (B43269) in the presence of a reducing agent.
The Leuckart-Wallach reaction is a variation of reductive amination that uses ammonium (B1175870) formate (B1220265) or formic acid as the reducing agent and formaldehyde source, which can be advantageous for safety in large-scale production. For example, the synthesis of 6-(dimethylamino)hexan-1-ol from 6-amino-1-hexanol (B32743) can be accomplished with formaldehyde and a reducing agent, achieving high yields. Similarly, the synthesis of 3-((dimethylamino)methyl)-5-methylhexan-2-one (B1465102) can be performed via the reductive amination of 5-methylhexan-2-one with dimethylamine.
Table 2: Reductive Amination Conditions for Analogous Amines
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Amino-1-hexanol | Formaldehyde, Formic Acid | 6-(Dimethylamino)hexan-1-ol | 95% at 140°C | |
| 2-(2-allylphenyl)-6-aminoisoindolin-1-one | Formalin, Sodium Cyanoborohydride | 2-(2-Allylphenyl)-6-(dimethylamino)isoindolin-1-one | Not specified | nih.gov |
| 5-Methylhexan-2-one | Dimethylamine, Reducing Agent | 3-((Dimethylamino)methyl)-5-methylhexan-2-one | Not specified |
Nucleophilic Substitution Reactions in Hexane (B92381) Backbone Functionalization
Nucleophilic substitution is a fundamental strategy for introducing functional groups onto an aliphatic chain. To form the precursor for this compound, one could start with a hexane derivative bearing a leaving group (e.g., a halogen) at the 6-position. The reaction of 6-bromohexan-2-one (B30552) or 6-chlorohexan-2-one with dimethylamine would yield the target molecule.
This approach is demonstrated in the synthesis of the related compound 6-(dimethylamino)hexan-1-ol, where 6-chloro-1-hexanol (B31631) is reacted with dimethylamine. The reaction conditions, such as pH, temperature, and solvent, are critical for optimizing the yield and minimizing the formation of byproducts like quaternary ammonium salts. Studies on related bicyclic systems show that reaction rates are often faster and yields are higher in solvents like DMSO compared to DMF. researchgate.netresearchgate.net
Table 3: Nucleophilic Substitution for Hexane Backbone Functionalization
| Substrate | Nucleophile | Solvent | pH | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 6-Chloro-1-hexanol | Dimethylamine | DMF or THF | 9-11 | 40-60°C | 6-(Dimethylamino)hexan-1-ol |
Mannich-type Reactions in α-Aminomethyl Ketone Synthesis
The Mannich reaction is a classic three-component condensation used to produce β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgorganic-chemistry.org The reaction involves the aminoalkylation of a carbon atom that is alpha to a carbonyl group. wikipedia.org The general mechanism begins with the formation of an electrophilic iminium ion from a non-enolizable aldehyde (like formaldehyde) and a secondary amine (like dimethylamine). wikipedia.org This iminium ion then reacts with the enol form of a ketone. wikipedia.org
While this reaction classically forms β-amino ketones, it is a cornerstone for synthesizing α-aminomethyl ketones. researchgate.netacs.org The development of asymmetric Mannich reactions has allowed for the preparation of chiral β-amino ketones with high enantioselectivity. researchgate.net Catalysts for these reactions are diverse and include traditional acids, as well as more modern systems like proline, Lewis acids, and task-specific ionic liquids that can offer environmental benefits and easier product separation. thaiscience.info
Table 4: Selected Catalyst Types for Mannich-type Reactions
| Catalyst Type | Example | Reference |
|---|---|---|
| Organocatalyst | Proline | thaiscience.info |
| Lewis Acid | ZrOCl₂ · 8 H₂O | organic-chemistry.org |
| Ionic Liquid | 4-(3-sulfopropyl) morpholinium hydrogen sulfate | thaiscience.info |
| Cooperative Catalysis | Rhodium/Chiral Phosphoric Acid | researchgate.net |
Catalytic Addition Reactions for Ketone Precursors.
Catalytic addition reactions represent a powerful and efficient strategy for the synthesis of ketone precursors, which can subsequently be converted to amino ketones like this compound. These methods often offer advantages in terms of atom economy, selectivity, and milder reaction conditions compared to classical stoichiometric approaches.
One prominent approach involves the dual photo/cobalt-catalyzed coupling of primary alcohols and alkenes. nih.gov This method provides a streamlined route to ketones by directly assembling them from readily available starting materials. nih.gov The reaction proceeds through the generation of a secondary alcohol intermediate, which is then oxidized to the corresponding ketone. nih.gov For instance, the combination of Co₂(CO)₈ and PPh₃ has been shown to effectively catalyze the reaction between primary alcohols and styrenes, yielding β-aryl ketones in good to high yields (47–93%). nih.gov The versatility of this method allows for the synthesis of a diverse range of ketone structures by varying the alcohol and alkene coupling partners.
Another important catalytic method is the Mannich reaction, which involves the aminoalkylation of a carbon acid. organic-chemistry.orgrsc.org In the context of ketone precursor synthesis, this can be a three-component reaction between an aldehyde, a primary or secondary amine, and a ketone. organic-chemistry.orgrsc.org Lewis acids and organocatalysts are frequently employed to promote this transformation. For example, bismuth triflate has been used to catalyze the Mannich-type reaction of aldehydes, anilines, and silyl (B83357) enol ethers to produce β-amino ketones. organic-chemistry.org Similarly, organoantimony(III) halides have been shown to be effective water-tolerant Lewis acid catalysts for the stereoselective synthesis of β-aminoketones. rsc.org
The development of enantioselective catalytic methods is of particular importance for the synthesis of chiral amino ketones. rsc.org Chiral Brønsted acids have been successfully used to catalyze the transfer hydrogenation of α-keto ketimines, affording chiral α-amino ketones with high yields and excellent enantioselectivities. rsc.org Furthermore, primary-tertiary diamines derived from natural amino acids can act as organocatalysts for the asymmetric Michael addition of ketones to various acceptors, leading to highly functionalized ketone precursors. beilstein-journals.org
The table below summarizes key aspects of various catalytic addition reactions used in the synthesis of ketone precursors for amino ketones.
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
| Dual Photo/Cobalt | Oxidative Coupling | Primary Alcohols, Alkenes | Direct synthesis from simple feedstocks, forms secondary alcohol intermediate. | nih.gov |
| Bismuth Triflate | Mannich-type | Aldehydes, Anilines, Silyl Enol Ethers | Efficient three-component reaction for β-amino ketone synthesis. | organic-chemistry.org |
| Organoantimony(III) Halides | Mannich Reaction | Ketones, Aldehydes, Amines | Water-tolerant Lewis acid catalysis, stereoselective. | rsc.org |
| Chiral Brønsted Acid | Transfer Hydrogenation | α-Keto Ketimines | Highly enantioselective synthesis of chiral α-amino ketones. | rsc.org |
| Primary-tertiary Diamines | Michael Addition | Ketones, Isatylidenemalononitriles | Organocatalytic, asymmetric synthesis of functionalized oxindoles. | beilstein-journals.org |
These catalytic methodologies provide a diverse toolbox for chemists to construct a wide array of ketone precursors, which are essential starting materials for the synthesis of this compound and other valuable amino ketones.
Strategies for Isolation and Purification of this compound.
The isolation and purification of this compound and analogous amino ketones are critical steps to obtain the compound in a desired purity for subsequent applications. The choice of method depends on factors such as the scale of the synthesis, the nature of impurities, and the required final purity. Common techniques include chromatographic separation, distillation, and crystallization.
Chromatographic Separation Techniques
Chromatography is a powerful technique for the separation and purification of compounds from complex mixtures. oup.com For amino ketones, various chromatographic methods are employed, including column chromatography and high-performance liquid chromatography (HPLC).
Column Chromatography: This is a widely used method for the purification of organic compounds. rsc.org In the context of amino ketone synthesis, crude reaction mixtures can be subjected to column chromatography to separate the desired product from unreacted starting materials, catalysts, and byproducts. rsc.org The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is crucial for achieving good separation. For instance, in the synthesis of benzimidazoles, which share structural similarities with certain amino ketones, column chromatography with a dichloromethane/n-hexane eluent system is used for purification. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the analytical separation and quantification of amino ketones, as well as for preparative-scale purification. nih.govnih.gov Chiral HPLC is particularly valuable for the separation of enantiomers of chiral amino ketones. nih.gov Different types of chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives have been successfully used for the enantiomeric separation of β-aminoketones. nih.gov The mobile phase composition, typically a mixture of n-hexane and an alcohol, is optimized to achieve the best separation. nih.gov Studies have shown that cellulose-based CSPs can exhibit higher enantioselectivity for certain β-amino ketones compared to amylose-based CSPs. nih.gov
Another approach in chiral HPLC involves the use of crown ether-based CSPs. A residual silanol (B1196071) group-protecting chiral stationary phase based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 has been effectively used for the resolution of racemic aryl α-amino ketones. nih.gov Similarly, a doubly tethered CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has demonstrated successful chiral resolution of various aryl α-aminoalkyl ketones. koreascience.kr The separation efficiency in these systems is influenced by the type and concentration of organic and acidic modifiers in the aqueous mobile phase, as well as the column temperature. koreascience.kr
Ion-exchange chromatography can also be employed for the separation of amino ketones. This technique separates molecules based on their net charge. For example, a procedure for the separation of urinary porphobilinogen, amino acetone, and 5-aminolevulinic acid utilizes a sequence of ion-exchange resins, including Dowex® and Amberlite® resins, to selectively adsorb and elute the different compounds. oup.com
The following table summarizes various chromatographic techniques used for the separation of amino ketones.
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| Column Chromatography | Silica Gel | Dichloromethane/n-hexane | General purification of reaction mixtures. | rsc.org |
| Chiral HPLC | Polysaccharide-based (Cellulose/Amylose) | n-Hexane/Alcohol | Enantiomeric separation of β-aminoketones. | nih.gov |
| Chiral HPLC | Crown Ether-based | Aqueous with organic and acidic modifiers | Resolution of racemic aryl α-amino ketones. | nih.govkoreascience.kr |
| Ion-Exchange Chromatography | Dowex®/Amberlite® resins | Acetic acid, HCl | Separation of amino ketones from complex biological samples. | oup.com |
Distillation and Crystallization Methodologies
Distillation and crystallization are classical and often scalable methods for the purification of organic compounds, including amino ketones.
Distillation: This technique is suitable for purifying liquid compounds that are thermally stable. google.com In the synthesis of various aminoketones, distillation under reduced pressure (vacuum distillation) is frequently used to isolate the product from less volatile impurities. google.com For example, after a Grignard reaction to produce an aminoketone, the crude product can be purified by distillation. google.com Flash distillation is another variation that can be used for a rapid, initial purification of the product from a reaction mixture. google.com
Crystallization: Crystallization is an effective method for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture. For amino ketones that are solids or can be converted into solid derivatives (e.g., hydrochloride salts), crystallization is a common purification technique. google.comacs.org The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. acs.org For example, N-(1-methoxy-2-oxo-2-phenylethyl)benzamide, an α-amino ketone derivative, can be purified by crystallization from ethyl acetate (B1210297) and petroleum ether. acs.org The choice of solvent is critical for obtaining high purity and yield.
In some cases, selective precipitation can be used to isolate a specific isomer from a mixture. For instance, in the purification of Tramadol, a complex aminoketon, the hydrobromide salt of the desired (RR,SS) isomer can be selectively precipitated from a reaction mixture containing other isomers by treatment with an aqueous solution of hydrobromic acid. google.com Similarly, the hydrochloride salt of the cis-isomer of a Tramadol precursor can be selectively precipitated from a mixture of cis and trans isomers. google.com
The table below outlines distillation and crystallization methods for purifying amino ketones.
| Method | Description | Application Example | Reference |
| Vacuum Distillation | Distillation at reduced pressure to lower the boiling point of the compound. | Purification of liquid aminoketones. | google.com |
| Crystallization | Purification of solids based on differential solubility. | Purification of solid α-amino ketone derivatives from a solvent mixture. | acs.org |
| Selective Precipitation | Formation of a solid salt of a specific isomer to separate it from others. | Isolation of the (RR,SS)-hydrobromide isomer of Tramadol. | google.com |
Chemical Reactivity and Mechanistic Studies of 6 Dimethylamino Hexan 2 One
Reactivity of the Ketone Moiety
The ketone group at the 2-position of the hexane (B92381) chain is a key site for various chemical transformations, including reductions, oxidations, and reactions involving the formation of enolates.
Reductions to Corresponding Alcohols
The carbonyl group of 6-(dimethylamino)hexan-2-one can be reduced to a secondary alcohol, 6-(dimethylamino)hexan-2-ol. This transformation is typically achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
The general reaction is as follows:
C₈H₁₇NO + [H] → C₈H₁₉NO
The selection of the reducing agent can influence the chemoselectivity of the reaction, particularly in more complex molecules where other reducible functional groups may be present.
Oxidative Transformations
While the primary alcohol analogue, 6-(dimethylamino)hexan-1-ol, can be oxidized to the corresponding aldehyde or carboxylic acid, the ketone moiety in this compound is generally resistant to further oxidation under standard conditions. Strong oxidizing agents would be required to cleave the carbon-carbon bonds adjacent to the carbonyl group. However, oxidative transformations can occur at other sites within the molecule, such as the tertiary amine.
Enolization and Reactions Involving Enolates
Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The formation of the enolate is a critical step in reactions such as the Mannich reaction.
In a relevant synthetic pathway, an enolate precursor, trimethyl(5-methylhex-2-en-2-yloxy)silane, reacts with N-methyl-N-methylenemethanaminium iodide (Eschenmoser's salt) to form 3-[(dimethylamino)methyl]-5-methylhexan-2-one. newdrugapprovals.org This reaction highlights the nucleophilic character of the enolate, which attacks the electrophilic carbon of the iminium salt. thieme-connect.de
The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. The less substituted α-carbon (C1) and the more substituted α-carbon (C3) can both be deprotonated to form the corresponding enolates.
Reactivity of the Tertiary Dimethylamino Group
The tertiary dimethylamino group imparts nucleophilic and basic properties to the molecule, enabling a range of reactions with electrophiles and acids.
Nucleophilic Characteristics and Reactions with Electrophiles
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophile. arkat-usa.org This nucleophilicity allows it to react with various electrophiles. For example, the dimethylamino group can be quaternized by reaction with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. newdrugapprovals.org This reaction proceeds via a standard SN2 mechanism.
The nucleophilicity of the dimethylamino group is influenced by steric hindrance and the electronic environment. While it is a good nucleophile, its reactivity can be modulated by the presence of bulky groups or electron-withdrawing substituents elsewhere in the molecule.
Basicity and Protonation Behavior
The tertiary dimethylamino group is basic and readily undergoes protonation in the presence of an acid to form a dimethylammonium salt. The basicity of the amino group is a key property that influences its solubility in aqueous solutions and its behavior in acid-catalyzed reactions. The pKa of the conjugate acid of a similar compound, 1-diethylamino-hexan-6-ol, is reported to be 10.1, suggesting that this compound is also a moderately strong base. organicchemistrydata.org
The protonation of the amino group can also influence the reactivity of the ketone moiety by altering the electronic properties of the molecule. In acidic media, the protonated form of the molecule would be present, which could affect the rates of reactions involving the carbonyl group. Studies on related amino compounds have shown that protonation can significantly alter their spectral and chemical properties. nih.gov
Participation in Elimination Reactions (e.g., Hofmann Elimination analogs)
The tertiary amine functionality in this compound allows it to undergo elimination reactions, most notably analogs of the Hofmann elimination. The classic Hofmann elimination involves the exhaustive methylation of an amine with excess methyl iodide to form a quaternary ammonium iodide salt. wikipedia.org This salt is then treated with a base, such as silver oxide in water, to form a quaternary ammonium hydroxide, which, upon heating, undergoes an E2 elimination. wikipedia.org
A key characteristic of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene, known as the "Hofmann product". wikipedia.orgmasterorganicchemistry.com This is in contrast to the Zaitsev rule, which predicts the formation of the most stable, more substituted alkene. wikipedia.org The preference for the Hofmann product is attributed to the steric bulk of the trialkylamine leaving group. The large size of the leaving group directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, after conversion to the corresponding quaternary ammonium hydroxide, two primary β-carbons are available for deprotonation: C5 and the methyl carbon of one of the N-methyl groups. However, elimination involving the hexyl chain is more relevant for forming an alkene. The primary β-hydrogens are at the C5 position. Abstraction of a proton from C5 would lead to the formation of hex-5-en-2-one. Studies on the degradation of similar acyclic quaternary ammonium cations have shown that Hofmann elimination is a significant pathway. nsf.gov
| Elimination Rule | Predicted Product from 6-(trimethylammonio)hexan-2-one | Rationale |
| Hofmann Rule | Hex-5-en-2-one | The base abstracts a proton from the sterically less hindered C5 position, favored due to the bulky trimethylamine (B31210) leaving group. wikipedia.orgmasterorganicchemistry.com |
| Zaitsev Rule | (E/Z)-Hex-4-en-2-one (from a rearranged carbocation) | Not typically formed under Hofmann conditions as it requires a different mechanism (e.g., E1) and formation of a more substituted double bond. The E2 mechanism is dominant. wikipedia.org |
This interactive table summarizes the potential products of Hofmann elimination.
Intramolecular Cyclization Pathways and Rearrangements
The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ketone, makes it a candidate for intramolecular cyclization reactions. The relative positions of the amino and keto groups (a 1,5-relationship) can facilitate the formation of a six-membered ring.
Intramolecular cyclization could proceed via the formation of an enamine or enolate from the ketone, followed by nucleophilic attack. Alternatively, the amine can directly attack the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org This initial adduct can then undergo dehydration to form a cyclic iminium ion. Subsequent tautomerization or reaction can lead to a stable cyclic product. For instance, intramolecular reductive amination can occur if the amine and carbonyl are on the same molecule, affording a cyclic amine product. wikipedia.org
Amino ketones are also known to undergo various rearrangements. stackexchange.com While many documented rearrangements involve α-amino ketones (like the Heyns rearrangement) or β-amino ketones, the principles can be extended. rsc.orgfiveable.me For example, α-iminol rearrangements, which are thermodynamically driven by the formation of a more stable α-amino ketone, highlight the interplay between amino and carbonyl functionalities. beilstein-journals.org Acid-catalyzed rearrangements of related bicyclic systems have also been used to generate complex molecular scaffolds. acs.org In the presence of acid, the carbonyl oxygen of this compound can be protonated, activating the molecule for nucleophilic attack by the distal amino group, potentially leading to rearrangements following the initial cyclization step.
Investigation of Reaction Mechanisms and Key Intermediates
The reactions involving this compound are governed by the formation of specific, often transient, intermediates.
Iminium and Enamine Intermediates : In acid-catalyzed intramolecular cyclizations or organocatalytic reactions, the formation of iminium ions and enamines is crucial. In reductive amination, the initial reaction between the amine and carbonyl forms a hemiaminal, which dehydrates to an imine or iminium ion that is subsequently reduced. wikipedia.org In enamine catalysis, the ketone reacts with a secondary amine catalyst to form a nucleophilic enamine, which is the key species that reacts with electrophiles. organic-chemistry.org
Palladium Intermediates : In transition metal-catalyzed reactions like the Heck arylation, the mechanism proceeds through a series of organopalladium intermediates. The catalytic cycle involves Pd(0)/Pd(II) species. Key steps include oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the aryl-palladium bond to form an alkylpalladium(II) intermediate, and finally β-hydride elimination to yield the product. nih.govdiva-portal.org
Cyclization Intermediates : The reaction of related β-amino enones with active methylene (B1212753) nitriles has been shown to proceed through dienolate or amide intermediates. researchgate.netresearchgate.net Acid-induced cyclization of these intermediates can lead to the formation of heterocyclic rings like 2-pyridones. researchgate.netresearchgate.net For this compound, an intramolecular cyclization would likely proceed via a cyclic hemiaminal followed by a cyclic iminium ion, which is then trapped or rearranged to give the final product.
Spectroscopic and Advanced Structural Characterization of 6 Dimethylamino Hexan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 6-(Dimethylamino)hexan-2-one can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring atoms. For this compound, the expected signals would correspond to the methyl protons of the ketone, the methylene (B1212753) protons along the hexane (B92381) chain, and the methyl protons of the dimethylamino group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the ketone group, which appears significantly downfield, the carbons of the hexane chain, and the carbons of the dimethylamino group.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure. COSY spectra establish correlations between coupled protons, helping to trace the connectivity of the hexane chain. HSQC spectra correlate each proton with its directly attached carbon atom, providing unambiguous assignment of both ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range couplings between protons and carbons, confirming the placement of the ketone and dimethylamino groups. The use of 2D NMR has been demonstrated in the structural confirmation of various complex organic molecules mdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical chemical shift values for similar functional groups.
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ketone | C=O | - | 205-220 |
| Ketone α-Methyl | -CH₃ | 2.1-2.4 | 25-35 |
| Methylene (α to C=O) | -CH₂- | 2.4-2.7 | 35-45 |
| Methylene (β to C=O) | -CH₂- | 1.5-1.8 | 20-30 |
| Methylene (γ to C=O) | -CH₂- | 1.2-1.5 | 20-30 |
| Methylene (α to N) | -CH₂- | 2.2-2.5 | 50-60 |
| Dimethylamino | -N(CH₃)₂ | 2.2-2.3 | 40-50 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically found in the region of 1705-1725 cm⁻¹ scifiniti.com. Other significant peaks would include C-H stretching vibrations from the alkyl chain and methyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations of the tertiary amine (around 1000-1250 cm⁻¹). The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl impurities.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C backbone stretching and CH₂/CH₃ bending modes would likely produce strong Raman signals. Asymmetric vibrations and polar functional groups, like the carbonyl group, are generally more prominent in IR spectra, while symmetric vibrations are often stronger in Raman spectra plus.ac.at. The combination of IR and Raman provides a more complete vibrational analysis of the molecule scifiniti.comresearchgate.net.
Table 2: Characteristic Vibrational Frequencies for this compound This table is predictive and based on typical vibrational frequencies for the functional groups.
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1705-1725 (Strong) | 1705-1725 (Weak) |
| C-H (Alkyl) | Stretching | 2850-3000 (Medium-Strong) | 2850-3000 (Strong) |
| C-N (Tertiary Amine) | Stretching | 1000-1250 (Medium) | Variable |
| CH₂ | Bending (Scissoring) | ~1465 (Medium) | ~1465 (Medium) |
| CH₃ | Bending (Asymmetric) | ~1450 (Medium) | ~1450 (Medium) |
| CH₃ | Bending (Symmetric) | ~1375 (Medium) | ~1375 (Medium) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 143, corresponding to its molecular weight (C₈H₁₇NO) uni.luchemsynthesis.com. Common fragmentation patterns for ketones include alpha-cleavage, resulting in the loss of an alkyl group. For this compound, this could lead to a prominent peak at m/z 43 (CH₃CO⁺). Another characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom, which for this compound would generate a stable iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. For this compound, the calculated exact mass for the [M+H]⁺ ion is 144.13829 uni.lu. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of C₈H₁₇NO ajol.inforsc.org.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles.
For this compound, a successful single-crystal XRD analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystalline form. It would show the geometry around the ketone and the tertiary amine, as well as the conformation of the flexible hexyl chain. While no specific X-ray diffraction data for this compound was found in the search results, the technique has been widely used to characterize similar organic molecules, providing unequivocal structural proof iucr.orgresearchgate.netrsc.org. The ability to obtain suitable single crystals is often a limiting factor for this analysis iucr.org.
Advanced Spectroscopic Techniques for Conformational and Dynamic Studies
The flexible nature of the hexyl chain in this compound allows for multiple conformations. Advanced spectroscopic techniques, often in combination with computational modeling, can provide insights into the conformational preferences and dynamic behavior of the molecule in solution.
Dynamic NMR (DNMR) spectroscopy can be used to study conformational exchange processes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for processes such as bond rotations. For molecules with conformational flexibility, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, helping to identify the predominant solution-state conformation mdpi.com.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers and to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies scifiniti.commdpi.com. The correlation between experimental and calculated data can provide a deeper understanding of the molecule's structure and dynamics.
Computational Chemistry and Theoretical Investigations of 6 Dimethylamino Hexan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deictp.it It is a workhorse of modern computational chemistry for predicting molecular properties. DFT calculations typically focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. iucr.org
For 6-(dimethylamino)hexan-2-one, the HOMO is expected to be localized primarily on the dimethylamino group, specifically the lone pair of electrons on the nitrogen atom. This makes the nitrogen atom a primary site for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group (C=O), particularly on the antibonding π* orbital. This distribution makes the carbonyl carbon susceptible to nucleophilic attack.
The HOMO-LUMO energy gap provides insight into the molecule's reactivity. A smaller gap generally suggests higher reactivity. researchgate.net Computational studies on analogous compounds containing dimethylamino and carbonyl functionalities can provide representative values. For instance, DFT studies on complex organic molecules containing these groups have shown energy gaps that are indicative of their reactive nature. iucr.org
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Analogous Molecular Systems Calculated via DFT (Note: These are illustrative values from related compounds to demonstrate typical computational outputs; they are not the specific calculated values for this compound.)
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| Bromo-imidazo[4,5-b]pyridine derivative with dimethylamino | -3.1033 | -0.7442 | 2.3591 | iucr.org |
These calculations help in understanding charge transfer within the molecule, which is crucial for predicting its behavior in chemical reactions. acs.org
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The flexible hexane (B92381) chain of this compound allows it to adopt numerous spatial arrangements or conformations. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore this conformational space. researchgate.net These methods calculate the potential energy of different conformations to identify the most stable, low-energy structures.
NMR spectroscopy, assisted by molecular modeling, is a powerful combination for studying molecular geometry in solution. acs.org By comparing calculated NMR parameters for different low-energy conformers with experimental data, the predominant conformation in solution can be determined.
Prediction of Spectroscopic Parameters and Data Validation
Computational chemistry can predict various spectroscopic parameters, which can then be validated against experimental data. DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. sci-hub.senih.gov
Predicted Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretching vibration would be prominent, typically in the range of 1700-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl chain and methyl groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations from the dimethylamino group (around 1000-1200 cm⁻¹).
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be accurately predicted. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These predictions are based on established chemical shift principles and data from closely related analogs, such as 3-[(dimethylamino)methyl]-5-methylhexan-2-one. newdrugapprovals.org They serve as expected values for experimental validation.)
| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₃ (Acetyl) | ~2.1 | ~30 |
| C2 (Carbonyl) | - | ~209 |
| C3-H₂ | ~2.4 | ~43 |
| C4-H₂ | ~1.5 | ~24 |
| C5-H₂ | ~1.6 | ~27 |
| C6-H₂ | ~2.3 | ~59 |
| N(CH₃)₂ | ~2.2 | ~45 |
Comparison of such predicted spectra with experimentally obtained data is a standard method for confirming molecular structure. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. acs.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. acs.org
A plausible reaction for this compound is the nucleophilic addition to the carbonyl group, for example, its reduction by a hydride source. Computational modeling of this process would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound and the nucleophile) and the product (the corresponding alcohol).
Transition State Search: Locating the transition state structure for the reaction. The TS would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π-bond.
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: Determining the energy difference between the transition state and the reactants (ΔG‡). This activation energy is directly related to the reaction kinetics.
Such calculations can provide deep insights into the reaction's feasibility and mechanism, guiding synthetic efforts. surrey.ac.uk
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. ias.ac.in It is an invaluable tool for understanding charge distribution and predicting sites of reactivity. researchgate.net The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show the following features:
A region of strong negative potential (red) around the oxygen atom of the carbonyl group, due to the high electronegativity and lone pairs of the oxygen. This confirms it as a site for interaction with electrophiles or hydrogen bond donors. mdpi.com
A region of negative potential, though likely less intense than the carbonyl oxygen, around the nitrogen atom of the dimethylamino group due to its lone pair.
Regions of positive potential (blue) around the hydrogen atoms, particularly those attached to carbons adjacent to the electron-withdrawing carbonyl group.
This analysis provides a clear, visual guide to the molecule's reactive behavior, complementing the insights gained from frontier orbital analysis. iucr.org
Applications of 6 Dimethylamino Hexan 2 One in Organic Synthesis and Material Science
As a Versatile Building Block for Complex Organic Molecules
The unique structure of 6-(dimethylamino)hexan-2-one makes it a crucial starting material or intermediate in the synthesis of intricate organic molecules. msesupplies.comcymitquimica.com Its reactivity at both the ketone and amino groups enables chemists to construct diverse molecular architectures.
Synthesis of Pharmaceutical Intermediates (e.g., tetrabenazine (B1681281) precursors)
A significant application of this compound lies in the pharmaceutical industry, particularly as an intermediate in the synthesis of tetrabenazine. google.com Tetrabenazine is a drug used to treat movement disorders. The synthesis of tetrabenazine precursors often involves the use of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, a closely related isomer, highlighting the importance of this class of compounds in medicinal chemistry. google.com The synthesis of such intermediates requires high purity and yield to be viable for large-scale production. google.com
For instance, one synthetic method for a tetrabenazine intermediate involves a Mannich reaction with N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide and an intermediate derived from 5-methyl-3-hexene-2-ketone. google.com This process can achieve purities of over 99% and yields between 60-70%. google.com
Table 1: Synthesis of a Tetrabenazine Intermediate
| Reactant 1 | Reactant 2 | Catalyst | Purity of Product | Yield |
|---|
Precursor in Natural Product Synthesis Schemes
The structural motif present in this compound is found in various natural products, making it a valuable precursor in their total synthesis. While direct examples of its use are not extensively documented in the provided search results, the synthesis of structurally related compounds like 5-(dimethylamino)hexan-3-one as an intermediate in the synthesis of methadone demonstrates the utility of such amino ketones. jspmjscopr.edu.in The synthesis of complex molecules often relies on the availability of such versatile building blocks that can be elaborated into the final natural product. acs.orgdiva-portal.org
Diversification into Heterocyclic Ring Systems
The dual functionality of this compound allows for its use in the synthesis of various heterocyclic ring systems, which are core structures in many pharmaceuticals and other functional organic materials. google.com.qaopenmedicinalchemistryjournal.com The ketone can participate in condensation reactions, while the amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization.
For example, β-amino enones, which are structurally related to this compound, react with methylene active nitriles to form 2-pyridone derivatives. researchgate.net This type of reaction proceeds through intermediates that can undergo cyclization to form the heterocyclic ring. researchgate.net The dimethylamino group can also be a key feature in the reactivity of some heterocyclic systems, influencing their electronic properties and subsequent chemical transformations. acs.org
In the Development of Functional Materials
The properties of this compound and its derivatives also lend themselves to applications in material science, particularly in the creation of polymers and surface modifications.
Incorporation into Polymer Architectures (e.g., cation exchange membranes)
While direct incorporation of this compound into polymers is not explicitly detailed, the related compound 6-(dimethylamino)hexan-1-ol has been used to synthesize quaternized polymers for cation exchange membranes. These membranes exhibit high selectivity for certain ions, which is a critical property for various separation processes. The dimethylamino group in these polymers can be quaternized to introduce fixed positive charges, which is essential for their function as cation exchangers. The principles of incorporating such functional monomers can be extended to polymers derived from this compound, where the ketone could be used for further cross-linking or functionalization of the polymer.
Polymers containing dimethylamino groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are known to be responsive to stimuli like pH and temperature, making them "intelligent" polymers for applications like drug delivery. mdpi.comrsc.org
Formation of Self-Assembled Monolayers (SAMs) and Surface Modification
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate, and they have numerous applications in nanoscience and technology. sigmaaldrich.comwikipedia.org The terminal functional groups of the molecules forming the SAM determine the surface properties.
The dimethylamino group, present in this compound, can play a role in the stability and functionality of SAMs. For instance, the dimethylamino group in 6-(dimethylamino)-1-hexanol can enhance the stability of SAMs on gold surfaces through electron donation, leading to stronger adhesion compared to thiol-based SAMs. Furthermore, the pH-responsive nature of the amino group allows for the creation of "smart" surfaces whose properties can be altered by changing the pH. While the ketone group of this compound would need to be modified to a suitable anchoring group (like a thiol or silane) for SAM formation, the presence of the dimethylamino group in the alkyl chain offers a route to functional and responsive surfaces.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Tetrabenazine |
| 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone |
| 5-Methyl-3-hexene-2-ketone |
| N,N-Dimethyl methylene ammonium iodide |
| Stannic Chloride |
| 5-(Dimethylamino)hexan-3-one |
| Methadone |
| 2-Pyridone |
| 6-(Dimethylamino)hexan-1-ol |
| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) |
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite its confirmed chemical identity, a comprehensive review of scientific literature and patent databases reveals a notable absence of detailed research on the applications of this compound in organic synthesis and material science.
While the compound this compound is listed by several chemical suppliers, confirming its existence and basic chemical properties, there is a significant lack of publicly available information regarding its specific roles as a reagent, catalyst, or component in material science applications.
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 4305-31-1 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| SMILES | CC(=O)CCCCN(C)C |
| (Data sourced from chemical supplier databases) |
Applications in Organic Synthesis and Material Science:
A thorough investigation into the scientific literature and patent landscape for applications of this compound did not yield specific examples or detailed research findings for its use as a reagent or catalyst component in synthetic transformations. Similarly, no information was found regarding its incorporation into polymers or other materials, which is a necessary prerequisite for discussing its role in material science.
It is important to distinguish this compound from its structural isomer, 6-(Dimethylamino)hexan-1-ol . The latter has been documented in some research contexts, but due to the difference in the functional group (a ketone in the target compound versus an alcohol), their chemical reactivities and potential applications are expected to be distinct. Therefore, information pertaining to 6-(Dimethylamino)hexan-1-ol cannot be extrapolated to describe the properties and uses of this compound.
At present, the scientific community has not published substantial research on the application of this compound as a reagent or catalyst in organic synthesis, nor in the field of material science. While the compound is commercially available, its utility in these areas remains undocumented in accessible scientific and technical literature. Consequently, a detailed article on its specific applications as per the requested outline cannot be generated without further research and publication by the scientific community.
Environmental Fate and Degradation Pathways of 6 Dimethylamino Hexan 2 One
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical compound through non-biological pathways. For 6-(Dimethylamino)hexan-2-one, these processes would primarily include hydrolysis, photolysis, and oxidation.
Hydrolysis Pathways
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of this compound, which contains a ketone and a tertiary amine functional group, does not possess functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Tertiary amines are generally stable towards hydrolysis. libretexts.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Aliphatic ketones can absorb ultraviolet (UV) radiation, which can lead to their photochemical decomposition. beilstein-journals.orgacs.org The absorption of light can excite the ketone to a higher energy state, potentially leading to the cleavage of chemical bonds. The presence of the tertiary amino group might also influence the photochemical behavior of the molecule. However, without specific experimental data, the exact photolytic degradation mechanisms and the resulting products for this compound remain speculative.
Oxidative Degradation Processes
Oxidative degradation involves the reaction of a chemical with oxidizing agents present in the environment, such as hydroxyl radicals (•OH) in the atmosphere or water. The tertiary amine group in this compound is a likely site for oxidation. The metabolism of tertiary amines is often mediated by cytochrome P-450, leading to N-oxidation and alpha-C oxidation. nih.gov Studies on the ozonation of tertiary amines have shown that N-oxides are the main degradation products. rsc.org Furthermore, tertiary alkylamines can be oxidized by other strong oxidizing agents. rsc.orgdtic.mil These findings suggest that the dimethylamino group is a reactive center for oxidative processes.
Biotic Degradation Mechanisms (e.g., Microbial Degradation in Non-Human Environmental Systems)
Biotic degradation, primarily through the action of microorganisms, is a crucial pathway for the removal of organic compounds from the environment. For this compound, microbial degradation would likely target both the tertiary amine and the aliphatic ketone components of the molecule.
Microorganisms are known to metabolize tertiary amines. For example, some bacteria can oxidize trimethylamine (B31210) to trimethylamine N-oxide. nih.gov The microbial degradation of trimethylamine in soil can also lead to the formation of dimethylamine (B145610). nih.govnih.gov This suggests that N-demethylation and N-oxidation are plausible biotic degradation pathways for this compound. The resulting metabolites would then be further degraded. The aliphatic ketone part of the molecule may also be susceptible to microbial attack, potentially through pathways similar to those for other aliphatic ketones.
Environmental Persistence and Mobility in Relevant Matrices (e.g., soil, aquatic environments)
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. The mobility of a chemical determines its potential to move through different environmental compartments, such as from soil to groundwater.
There is no specific information available on the environmental persistence (e.g., half-life) or mobility (e.g., soil organic carbon-water (B12546825) partitioning coefficient, Koc) of this compound. The mobility of a substance in soil is influenced by its adsorption to soil particles. Ketones and amines can exhibit a range of mobilities depending on their specific structure and the properties of the soil. nih.govnih.gov Given the presence of a polar amino group, it is possible that this compound could have some mobility in aqueous environments, but this would be highly dependent on factors like soil pH and organic matter content.
Metabolism in Non-Human Biological Systems (in an environmental context)
In non-human biological systems, such as microorganisms or aquatic organisms, this compound would likely undergo metabolic transformations. The metabolism of tertiary amines is a well-studied process and is primarily mediated by enzymes like cytochrome P-450 and monooxygenases. nih.gov These enzymatic reactions can lead to N-oxidation, forming the corresponding N-oxide, or N-dealkylation, which would remove one or both of the methyl groups from the nitrogen atom. nih.govnih.gov The resulting metabolites would then be further processed by the organism's metabolic pathways.
The following table summarizes the potential degradation pathways for this compound based on the general chemistry of its functional groups.
| Degradation Pathway | Functional Group | Potential Transformation | General Observations |
| Abiotic Degradation | |||
| Hydrolysis | Tertiary Amine, Ketone | Unlikely to be significant | Generally stable under environmental pH conditions. |
| Photolysis | Ketone | C-C bond cleavage | Aliphatic ketones can absorb UV radiation. beilstein-journals.orgacs.org |
| Oxidation | Tertiary Amine | N-oxidation, N-dealkylation | Susceptible to reaction with environmental oxidants. nih.govrsc.org |
| Biotic Degradation | |||
| Microbial Degradation | Tertiary Amine | N-oxidation, N-demethylation | Common microbial metabolic pathways for tertiary amines. nih.govnih.gov |
| Ketone | Reduction, Oxidation | Aliphatic ketones can be metabolized by microorganisms. |
Q & A
Q. Q1. What are the validated synthetic routes for 6-(Dimethylamino)hexan-2-one, and how can intermediates be characterized?
A1. The synthesis typically involves alkylation of hexan-2-one with dimethylamine derivatives under controlled conditions. Key intermediates include the hydrochloride (CHNO·HCl) and oxalate (CHNO·CHO) salts, which are characterized via:
- NMR spectroscopy : To confirm substitution patterns and amine proton environments.
- Mass spectrometry (MS) : For molecular ion validation (e.g., molecular weight 263.4 g/mol for the free base).
- Elemental analysis : To verify purity and stoichiometry of salts .
Q. Q2. How can researchers ensure structural fidelity during the synthesis of this compound?
A2. Structural integrity is confirmed through:
- Chromatographic methods : HPLC or GC-MS to detect and quantify byproducts (e.g., unreacted hexan-2-one or dimethylamine residues).
- X-ray crystallography : For crystalline derivatives like the oxalate salt, resolving bond angles and stereochemistry.
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and tertiary amine (C-N, ~1200 cm) functional groups .
Q. Q3. What are the critical physicochemical properties of this compound relevant to experimental design?
A3. Key properties include:
- Boiling point and vapor pressure : Derived from binary systems (e.g., hexan-2-one and alcohols) using isobaric vapor-liquid equilibrium (VLE) data at 101.32 kPa.
- Solubility : Assessed in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) to optimize reaction conditions.
- Partition coefficient (logP) : Estimated via shake-flask method or computational tools (e.g., PubChem data) to predict bioavailability .
Advanced Research Questions
Q. Q4. How can enantiomeric resolution of this compound derivatives be achieved?
A4. Chiral resolution strategies include:
- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.
- Diastereomeric salt formation : Reaction with chiral resolving agents (e.g., tartaric acid) followed by recrystallization.
- Dynamic kinetic resolution : Catalytic asymmetric synthesis using rhodium or palladium catalysts to bias enantiomer formation .
Q. Q5. What mechanistic insights govern the catalytic hydroacylation of this compound derivatives?
A5. Rhodium-catalyzed hydroacylation proceeds via:
- Oxidative addition : Activation of aldehyde C-H bonds.
- Migratory insertion : Formation of β-aryl ketones through regioselective coupling.
- Steric and electronic modulation : Substituents on the dimethylamino group influence transition-state stability and enantioselectivity. Computational modeling (DFT) is recommended to validate intermediates .
Q. Q6. How should researchers address contradictory data in reaction yield optimization?
A6. Contradictions arise from variables like solvent polarity, temperature, and catalyst loading. Mitigation involves:
Q. Q7. What advanced analytical techniques are suitable for studying bioactivity of this compound derivatives?
A7. For biological studies:
- Surface plasmon resonance (SPR) : To quantify binding affinity with target proteins.
- Metabolomic profiling : LC-MS/MS to trace metabolic pathways and degradation products.
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) with appropriate controls (e.g., DMSO vehicle) to validate specificity .
Methodological Best Practices
Q. Q8. How can researchers ensure reproducibility in synthesizing this compound?
A8. Critical steps include:
- Stoichiometric precision : Use of calibrated syringes or automated dispensers for volatile reagents.
- Inert atmosphere : Schlenk lines or gloveboxes to prevent amine oxidation.
- Batch documentation : Detailed logs of reaction time, temperature, and purification steps (e.g., column chromatography gradients) .
Q. Q9. What statistical approaches are recommended for analyzing spectroscopic data?
A9. For NMR/IR/MS
Q. Q10. How should safety protocols be adapted for handling this compound?
A10. Safety measures include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
